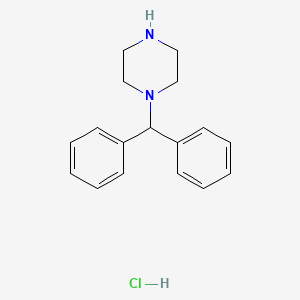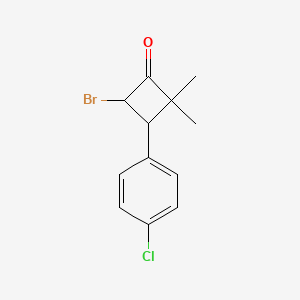
1,3-dimethyl-3-(prop-2-yn-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-dimethyl-N-(2-propynyl)urea: is an organic compound with the molecular formula C6H10N2O It is a derivative of urea, where the hydrogen atoms are replaced by dimethyl and propynyl groups
准备方法
Synthetic Routes and Reaction Conditions:
Amination: One common method involves the reaction of with under controlled conditions to yield .
Rearrangement: Another method includes the rearrangement of in the presence of and a base such as .
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.
化学反应分析
Types of Reactions:
Oxidation: can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where the propynyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted ureas depending on the substituent used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and proteins.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry:
- Utilized in the production of specialty chemicals and polymers .
作用机制
Molecular Targets and Pathways:
- The compound interacts with enzymes and proteins through its functional groups, affecting their activity and function.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
相似化合物的比较
- N,N’-dimethylurea
- N,N’-dimethyl-N-(2-propynyl)amine
- N,N’-dimethyl-N-(2-propynyl)urea oxide
Uniqueness:
- N,N’-dimethyl-N-(2-propynyl)urea is unique due to the presence of the propynyl group , which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
1,3-dimethyl-1-prop-2-ynylurea |
InChI |
InChI=1S/C6H10N2O/c1-4-5-8(3)6(9)7-2/h1H,5H2,2-3H3,(H,7,9) |
InChI 键 |
ONZVMLQFBUIZIV-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N(C)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8675717.png)






![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid](/img/structure/B8675786.png)





